N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide
Description
N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazinyl group, and a tert-butylbenzamide moiety
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-20(2,3)15-8-6-14(7-9-15)18(25)23-17(19(26)24-22)12-13-4-10-16(21)11-5-13/h4-12H,22H2,1-3H3,(H,23,25)(H,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNFAYWQQLPMNM-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-tert-butylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in its overall structure and properties.
N’-[(1E)-(4-bromophenyl)methylene]isonicotinohydrazide: Similar in having a bromophenyl group and hydrazine moiety but differs in other structural aspects.
Uniqueness
N-[(1E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research, making it a valuable compound for scientific exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
